6-(Thiophen-3-yl) Derivative Outperforms 2‑yl Isomer in HepG2 Cell Inhibition
The 3‑arylthio derivative bearing a 6‑(thiophen‑3‑yl) group (Compound 13) is significantly more potent against HepG2 hepatocellular carcinoma cells than the corresponding 6‑(thiophen‑2‑yl) analog (Compound 19) [1].
| Evidence Dimension | HepG2 cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 6‑(thiophen‑2‑yl) derivative (Compound 19) |
| Quantified Difference | 4‑fold superior |
| Conditions | HepG2 human hepatocellular carcinoma cell line |
Why This Matters
Demonstrates that the 3‑thienyl orientation yields a 4‑fold potency advantage in a clinically relevant liver cancer model, guiding selection for anticancer lead optimization.
- [1] La Regina G, Bai R, Coluccia A, et al. New 6‑ and 7‑heterocyclyl‑1H‑indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. Eur J Med Chem. 2018;154:283‑297. DOI:10.1016/j.ejmech.2018.04.042 View Source
